2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-methyl-1H-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then condensed with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the hydrazide linkage would produce amines.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The hydrazide linkage can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the benzimidazole moiety but lacks the hydrazide linkage.
2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide: Contains a similar hydrazide linkage but differs in the substituents on the benzimidazole ring.
Uniqueness
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the combination of the benzimidazole moiety and the hydrazide linkage, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group further enhances its potential interactions with biological targets, making it a promising candidate for various applications.
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O4S/c1-24-15-8-6-5-7-14(15)22-20(24)29-12-19(25)23-21-11-13-9-17(27-3)18(28-4)10-16(13)26-2/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+ |
InChI Key |
GMGHFMCVWGIGTH-SRZZPIQSSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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